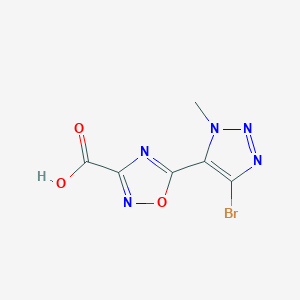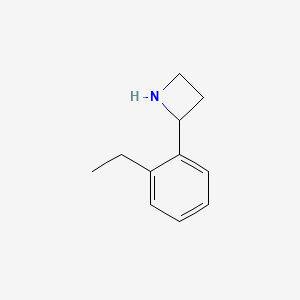
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a cyclohexylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a cyclohexylmethylamine derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the triazole ring.
科学的研究の応用
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation.
類似化合物との比較
Similar Compounds
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole: Lacks the amine group, which may affect its reactivity and biological activity.
1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine:
Uniqueness
5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the cyclohexylmethyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H15BrN4 |
|---|---|
分子量 |
259.15 g/mol |
IUPAC名 |
5-bromo-1-(cyclohexylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H15BrN4/c10-8-12-9(11)13-14(8)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,13) |
InChIキー |
CAMSMQUZRFTQPD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CN2C(=NC(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


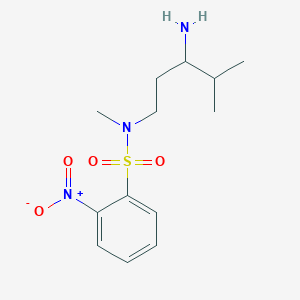

![[4-(5,6-Dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B13076431.png)
![4-Chloro-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076434.png)
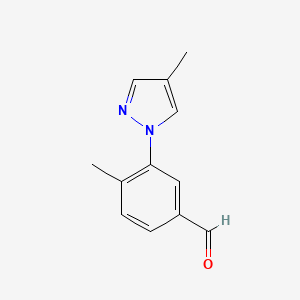
![2-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B13076448.png)

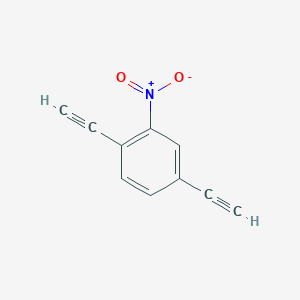
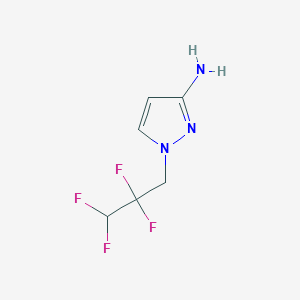
![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)

![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
